molecular formula C17H19N3O B2907157 (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide CAS No. 2035018-35-8

(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide

Cat. No.: B2907157
CAS No.: 2035018-35-8
M. Wt: 281.359
InChI Key: OOMDEGHABDHPTM-ACCUITESSA-N
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Description

(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyrazolo[1,5-a]pyridine ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acrylamide Moiety: The acrylamide group is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling with the Phenyl Group: The phenyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert pharmacological effects. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide is unique due to its combination of a phenyl group, a pyrazolo[1,5-a]pyridine ring, and an acrylamide moiety This structure imparts specific chemical and biological properties that distinguish it from other compounds

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13(11-14-5-3-2-4-6-14)17(21)19-15-8-10-20-16(12-15)7-9-18-20/h2-7,9,11,15H,8,10,12H2,1H3,(H,19,21)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMDEGHABDHPTM-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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